molecular formula C20H26FN3O3 B1450300 3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester CAS No. 1421312-03-9

3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester

Cat. No. B1450300
M. Wt: 375.4 g/mol
InChI Key: ZTMLQIGKZBWFEV-UHFFFAOYSA-N
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Description

The compound is a tert-butyl ester, which is a type of ester. Esters are organic compounds made by replacing the hydrogen of an acid by an alkyl or other organic group . The “tert-butyl” part refers to the tert-butyl group, which is a branched alkyl group with a central carbon atom connected to three methyl groups .


Molecular Structure Analysis

The molecular structure of a similar compound, {4-[3-(4-fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester, has been determined by X-ray diffraction . The compound crystallized in an orthorhombic space group with unit cell parameters a = 10.100(3) Å, b = 18.201(5) Å, c = 10.829(3) Å; α = 90°, β = 111.15(4)°, γ = 90° .


Chemical Reactions Analysis

Tert-butyl esters are known to undergo a variety of reactions. They can be deprotected using aqueous phosphoric acid . They can also be converted to other functional groups. For example, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Tert-butyl esters are generally stable under various conditions .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthetic Methodologies

    The literature provides several examples of synthetic methodologies for compounds with elements similar to the queried compound. For instance, Rossi et al. (2007) discussed the divergent and solvent-dependent reactions of 4-ethoxycarbonyl-3-methyl-1-tert-butoxycarbonyl-1,2-diaza-1,3-diene with enamines, leading to the synthesis of compounds with pyrrolidin-1-yl groups and carboxylic acid esters Rossi, E., Abbiati, G., Attanasi, O., Rizzato, S., & Santeusanio, S. (2007). Tetrahedron, 63, 11055-11065.

  • Potential Biological Activities

    The structural motifs present in the queried compound are often explored for their biological activities. For example, Huang et al. (2021) synthesized boric acid ester intermediates with benzene rings and pyrrolidin-1-yl groups, which are structural components that could be related to the queried compound. These intermediates were analyzed for their molecular structures and physicochemical properties using density functional theory (DFT), which is critical in understanding the potential biological activities of such compounds Huang, P., Yang, Z., Wu, Q., et al. (2021). Journal of Structural Chemistry, 62, 845 - 852.

properties

IUPAC Name

tert-butyl 3-(4-fluorophenyl)-6a-pyrrolidin-1-yl-5,6-dihydro-2H-pyrrolo[2,3-d][1,2]oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O3/c1-19(2,3)26-18(25)24-13-10-20(23-11-4-5-12-23)17(24)16(22-27-20)14-6-8-15(21)9-7-14/h6-9,22H,4-5,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMLQIGKZBWFEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1=C(NO2)C3=CC=C(C=C3)F)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester
Reactant of Route 2
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester
Reactant of Route 3
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester
Reactant of Route 5
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester
Reactant of Route 6
3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-2,5,6,6a-tetrahydro-1-oxa-2,4-diaza-pentalene-4-carboxylic acid tert-butyl ester

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